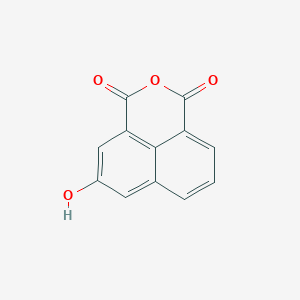

3-Hydroxy-1,8-naphthalic anhydride

Description

Properties

IUPAC Name |

7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVNZFAMXGMPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344653 | |

| Record name | 3-Hydroxy-1,8-naphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23204-36-6 | |

| Record name | 3-Hydroxy-1,8-naphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1,8-naphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Hydroxy-1,8-naphthalic Anhydride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 3-Hydroxy-1,8-naphthalic anhydride, a key chemical intermediate in the development of novel therapeutic agents. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis and purification, and explores its role as a versatile scaffold in medicinal chemistry, particularly in the synthesis of potential anticancer compounds.

Core Chemical Properties

This compound, also known by synonyms such as 5-Hydroxybenzo[de]isochromene-1,3-dione, is a stable organic compound that serves as a fundamental building block in organic synthesis.[1][2] Its chemical structure consists of a naphthalic anhydride core functionalized with a hydroxyl group.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₆O₄ | [2] |

| Molecular Weight | 214.17 g/mol | [2] |

| CAS Number | 23204-36-6 | [2] |

| Appearance | Light yellow to yellow powder/crystal | [3] |

| Melting Point | 281 °C | [4] |

| Solubility | Soluble in Dimethylformamide (DMF) | [4] |

| Purity | >98.0% (T) | [3] |

| InChI | InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H | [5] |

| SMILES | C1(=O)OC(=O)C2=CC(O)=CC3=C2C1=CC=C3 | [5] |

Table 1: Summary of Chemical Properties for this compound

Experimental Protocols

The synthesis of this compound is most commonly achieved through the diazotization of 3-amino-1,8-naphthalic anhydride followed by hydrolysis. A detailed experimental protocol is provided below.

Synthesis of this compound from 3-Amino-1,8-naphthalic Anhydride.[6]

This procedure involves two main steps: the formation of a diazonium salt from the amino precursor, followed by its conversion to the hydroxyl derivative.

Materials:

-

3-Amino-1,8-naphthalic anhydride (also known as 5-amino-1H,3H-benzo[DE]isochroman-1,3-dione)

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Chloroform (CHCl₃) for recrystallization

Procedure:

-

Diazotization:

-

In a three-necked flask, suspend 8 mmol (approximately 1.7 g) of 3-amino-1,8-naphthalic anhydride in 432 mL of an aqueous sulfuric acid solution (prepared in a 1:5 volume ratio of sulfuric acid to water).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 12 mmol (approximately 0.81 g) of sodium nitrite to the cooled suspension while stirring continuously.

-

Maintain the reaction temperature at 0 °C and continue stirring for 1 hour to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

After 1 hour, gradually warm the reaction mixture to room temperature.

-

Heat the mixture to 120 °C and maintain this temperature with stirring for 12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate using a Kiriyama funnel.

-

Wash the filter cake thoroughly with water and then dry it.

-

The crude product is then purified by recrystallization from chloroform to yield the final product, 5-hydroxybenzo[de]isochromene-1,3-dione (this compound).

-

The following diagram illustrates the workflow for this synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Role in Drug Development

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of various naphthalimide derivatives with potential therapeutic applications. The naphthalimide core is a known DNA intercalator, and derivatives of this structure have been extensively investigated as anticancer agents.[6]

Synthesis of Bioactive Derivatives

The hydroxyl group of this compound provides a convenient handle for further chemical modifications. For instance, it has been used in the synthesis of novel 3-carboranyl-1,8-naphthalimide derivatives.[1] In these studies, the hydroxyl group is typically derivatized to introduce other functionalities, which can modulate the biological activity of the final compound. These derivatives have been shown to exhibit cytotoxic effects against cancer cell lines, induce cell cycle arrest, and promote apoptosis.[1][7]

The general strategy involves the modification of the 3-hydroxy group, followed by the reaction of the anhydride with an appropriate amine to form the corresponding naphthalimide. This modular synthesis allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

The logical relationship for the derivatization of this compound for potential drug development is depicted in the following diagram.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C12H6O4 | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 23204-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(23204-36-6) 1H NMR [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-1,8-naphthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Hydroxy-1,8-naphthalic anhydride, a key intermediate in the synthesis of various dyes, pigments, and fluorescent materials. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental context.

Core Physical and Chemical Properties

This compound, also known by its synonyms such as 5-Hydroxybenzo[de]isochromene-1,3-dione and 3-Hydroxy-1,8-naphthalenedicarboxylic anhydride, is a solid organic compound with the molecular formula C₁₂H₆O₄.[1][2] Its chemical structure and fundamental properties are crucial for its application and further chemical modifications.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆O₄ | [1][2] |

| Molecular Weight | 214.17 g/mol | [1][2] |

| Melting Point | 281 °C | [2] |

| Boiling Point | 509.4 °C at 760 mmHg | [2] |

| Density | 1.585 g/cm³ | [2] |

| Flash Point | 210.8 °C | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [2] |

| Appearance | Light yellow to yellow powder/crystal | |

| CAS Number | 23204-36-6 | [1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below is a detailed, generalized protocol for determining the melting point of a solid organic compound like this compound using a standard digital melting point apparatus.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Safety glasses

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set a plateau temperature approximately 15-20 °C below the expected melting point (281 °C).

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium and an accurate reading.

-

-

Measurement:

-

Carefully insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing subsequent measurements.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound such as this compound.

References

Spectroscopic Profile of 3-Hydroxy-1,8-naphthalic anhydride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-1,8-naphthalic anhydride (CAS No: 23204-36-6), a key chemical intermediate. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the compound's spectral characteristics.

Summary of Spectroscopic Data

The following tables summarize the available quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule.

| Peak Position (cm⁻¹) | Functional Group Assignment |

| ~3421 | O-H stretch (phenolic) |

| ~3070 | C-H stretch (aromatic) |

| 1780–1820 | C=O stretch (anhydride, asymmetric) |

| 1740–1780 | C=O stretch (anhydride, symmetric) |

| 1604, 1635 | C=C stretch (aromatic) |

| 1195 | C-O stretch (anhydride) |

| 1033 | C-OH stretch (phenolic) |

Note: Some peak positions are inferred from structurally similar compounds, such as 4-hydroxy-3-nitro-1,8-naphthalic anhydride.

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Proposed Fragment |

| 214 | High | [M]⁺ (Molecular Ion) |

| 170 | High | [M - CO₂]⁺ |

| 142 | Moderate | [M - CO₂ - CO]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are outlined below. These represent standard methodologies that can be adapted for specific instrumentation.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of naphthalic anhydride derivatives involves dissolving the sample in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a reference standard like tetramethylsilane (TMS).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal standard (0 ppm).

Instrumentation:

-

Instrument: A high-resolution NMR spectrometer, such as a Varian CFT-20 or a modern Bruker Avance series instrument, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (zgpg30).

-

Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a common technique for obtaining the IR spectrum of solid samples like this compound. The KBr pellet method is frequently employed.[1]

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject an appropriate volume of the solution into the GC-MS system.

Instrumentation:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector temperature: 250-280 °C.

-

Oven temperature program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 40-400.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

3-Hydroxy-1,8-naphthalic anhydride photophysical characteristics

An In-depth Technical Guide to the Photophysical Characteristics of 3-Hydroxy-1,8-naphthalic Anhydride

Introduction

This compound is a key organic compound belonging to the 1,8-naphthalimide family of fluorophores. These molecules are renowned for their robust photophysical properties, including high fluorescence quantum yields, excellent thermal and chemical stability, and large Stokes shifts.[1][2] The introduction of a hydroxyl group at the 3-position of the naphthalic anhydride core imparts unique characteristics, most notably the potential for Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon, where a proton is transferred within the molecule upon photoexcitation, can lead to a significant red-shift in fluorescence emission, making this compound and its derivatives highly valuable scaffolds for developing advanced fluorescent probes and sensors for biological and chemical applications.[3] This guide provides a comprehensive overview of the synthesis, core photophysical properties, and experimental methodologies related to this compound.

Synthesis

The synthesis of this compound can be achieved from 5-amino-benzo[de]isochromene-1,3-dione via a diazotization reaction followed by hydrolysis.

Experimental Protocol: Synthesis from 5-aminobenzo[de]isochromene-1,3-dione

-

Diazotization: 8 mmol (1.7 g) of 5-amino-1H,3H-benzo[de]isochroman-1,3-dione is placed in a three-necked flask. To this, 432 mL of an aqueous sulfuric acid solution (prepared in a 1:5 volume ratio of sulfuric acid to water) is added. The reaction mixture is cooled to 0 °C in an ice bath.[4]

-

Nitrite Addition: While maintaining the temperature at 0 °C, 12 mmol (0.81 g) of sodium nitrite is added slowly. The mixture is stirred continuously at 0 °C for 1 hour.[4]

-

Hydrolysis: After the initial stirring, the reaction is allowed to warm to room temperature and is then heated to 120 °C for 12 hours.[4]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled back to room temperature. The resulting precipitate is collected by filtration (e.g., using a Kiriyama funnel), washed thoroughly with water, and dried.[4]

-

Recrystallization: The crude product is further purified by recrystallization from chloroform to yield the final product, 5-hydroxybenzo[de]isochromene-1,3-dione (this compound).[4]

Caption: Synthesis of this compound.

Core Photophysical Characteristics

The photophysical properties of 1,8-naphthalimide derivatives are highly dependent on the nature and position of substituents on the naphthalene ring.[2] The 3-hydroxy substituent plays a crucial role in defining the spectral characteristics of the parent anhydride.

Absorption and Emission Spectra (Solvatochromism)

1,8-naphthalic anhydride derivatives exhibit strong absorption and fluorescence properties.[1] The presence of electron-donating groups, such as a hydroxyl group, can lead to an intramolecular charge transfer (ICT) character in the excited state.[2][5] This ICT nature results in a significant solvatochromic effect, where the absorption and emission maxima shift with changes in solvent polarity.

For related hydroxy-naphthalimide compounds, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases.[5] For instance, the fluorescence maximum of 4-hydroxy-3-nitro-1,8-naphthalic anhydride shifts from 356 nm in butanol to 359 nm in the more polar solvent DMSO.[5] While specific data for this compound is sparse, the behavior of its derivatives is indicative. The imide derivative, 3-hydroxy-1,8-naphthalimide (3-OH-1,8-NI), displays absorption maxima at 341 nm and 386 nm in a DMSO/Phosphate buffer solution.[3]

Stokes Shift

Naphthalimide derivatives are well-known for their large Stokes shifts, which is the difference in wavelength between the absorption and emission maxima.[2] This property is highly advantageous for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios. The large Stokes shift is often a consequence of significant structural and electronic rearrangement in the excited state, such as ICT or ESIPT.[6]

Excited-State Intramolecular Proton Transfer (ESIPT)

A key feature of this compound and its derivatives is the phenomenon of ESIPT. Molecules capable of ESIPT possess both a proton-donating (hydroxyl) and a proton-accepting (carbonyl) group in close proximity.[7] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, facilitating a rapid intramolecular proton transfer to form an excited-state keto-tautomer.[3][7] This tautomer is electronically distinct from the initial enol form and relaxes to the ground state by emitting a photon at a much longer wavelength (a large Stokes shift).

Derivatives of 3-hydroxy-1,8-naphthalimide are recognized as strong photoacids that undergo efficient excited-state dissociation in polar solvents, leading to a highly red-shifted emission centered around 616 nm.[3] This ESIPT process is the basis for its use in "turn-on" fluorescent probes.

Caption: The Jablonski diagram illustrating the ESIPT process.

Data Presentation

The following table summarizes the available photophysical data for hydroxy-substituted 1,8-naphthalic anhydride and naphthalimide derivatives. Data for the specific 3-hydroxy anhydride is limited; therefore, data from closely related structures are provided for comparison.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |

| 4-Hydroxy-3-nitro-1,8-naphthalic anhydride | Butanol | - | 356 | - | [5] |

| 4-Hydroxy-3-nitro-1,8-naphthalic anhydride | DMSO | 402 | 359 | - | [5] |

| 4-Hydroxy-3-amino-1,8-naphthalic anhydride | Ethanol | 240, 338 | 375 | 37 | [8] |

| 4-Hydroxy-3-amino-1,8-naphthalic anhydride | DMSO | - | 378 | - | [8] |

| 3-Hydroxy-1,8-naphthalimide (3-OH-1,8-NI) | DMSO/Phosphate Buffer (pH 7.4) | 341, 386 | ~616 (ESIPT) | >230 | [3] |

Experimental Protocols

Standard spectroscopic techniques are employed to characterize the photophysical properties of fluorophores like this compound.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelengths of maximum absorbance (λmax).

-

Methodology:

-

A stock solution of the compound is prepared in a high-purity solvent (e.g., DMSO, ethanol).

-

The stock solution is diluted to a working concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (usually < 1.0).

-

The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

A cuvette containing the pure solvent is used as a blank reference to correct for solvent absorption.

-

Fluorescence Spectroscopy

-

Objective: To determine the wavelengths of maximum emission (λem) and fluorescence intensity.

-

Methodology:

-

A dilute solution of the compound is prepared, similar to the absorption measurement.

-

The solution is placed in a quartz cuvette in a fluorescence spectrometer.

-

An excitation wavelength (λex), typically the λmax determined from the absorption spectrum, is selected.

-

The emission spectrum is scanned over a wavelength range longer than the excitation wavelength.

-

The wavelength corresponding to the highest fluorescence intensity is recorded as λem.

-

Fluorescence Quantum Yield (ΦF) Determination

-

Objective: To measure the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., Rhodamine 6G, ΦF = 0.94 in ethanol).[9]

-

The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions. The absorbance of the solutions should be kept low (< 0.1) to avoid inner filter effects.

-

The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' denote the sample and reference, respectively.

-

-

Caption: Workflow for characterizing photophysical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of 3-Hydroxy-1,8-naphthalic anhydride in various solvents is the first step in developing suitable formulations and analytical methods. Generally, the solubility of naphthalic anhydride derivatives is low in water.[1]

Data Presentation: Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common solvents, based on general chemical principles and the limited available information. Quantitative determination requires experimental validation as described in the subsequent sections. One source indicates that this compound is soluble in Dimethylformamide (DMF).[2]

| Solvent | Predicted Solubility | Temperature (°C) |

| Water | Poorly Soluble | 25 |

| Phosphate Buffer (pH 7.4) | Poorly Soluble | 25 |

| Methanol | Sparingly Soluble | 25 |

| Ethanol | Sparingly Soluble | 25 |

| Acetone | Soluble | 25 |

| Acetonitrile | Soluble | 25 |

| Dichloromethane | Soluble | 25 |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | 25 |

| Dimethylformamide (DMF) | Freely Soluble | 25 |

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are employed in pharmaceutical development: kinetic and thermodynamic solubility.[3]

Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[3][4]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[4]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.[4][5]

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[3][4]

-

Direct UV Assay: After incubation, filter the solutions to remove any undissolved particles. Measure the UV absorbance of the filtrate at the compound's λmax to determine the concentration of the dissolved compound.[3][4]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of this compound.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent and is the gold standard for solubility measurement.[6][7]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid and liquid phases.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate experiments.

Experimental Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Studies

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are critical for determining the re-test period, shelf life, and appropriate storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[9][10][11] This information is crucial for developing stability-indicating analytical methods.[11]

The following table outlines the conditions for forced degradation studies and the expected outcomes for this compound.

| Stress Condition | Reagent/Condition | Expected Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, reflux for 4 hours | 3-Hydroxy-1,8-naphthalenedicarboxylic acid |

| Base Hydrolysis | 0.1 M NaOH, reflux for 2 hours | 3-Hydroxy-1,8-naphthalenedicarboxylic acid |

| Oxidative Degradation | 3% H₂O₂, room temperature for 24 hours | Oxidized derivatives (e.g., quinones) |

| Thermal Degradation | Solid sample at 80°C for 48 hours | Potential decarboxylation or other thermally induced products |

| Photodegradation | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Photodegradation products, potential for polymerization or color change |

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound.[12]

-

Stress Application: Expose the samples to the specified stress conditions for a defined period. A control sample should be stored under normal conditions.

-

Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. A common approach for developing such a method is to use a reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase, with UV detection.[13]

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products to ensure that they are not co-eluting.

Logical Flow for Forced Degradation Studies

Caption: Logical workflow for conducting forced degradation studies.

Long-Term Stability Studies (ICH Guidelines)

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of a substance. These studies are governed by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[8][14]

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

-

Sample Packaging: Place the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[8]

-

Storage: Store the samples in stability chambers maintained at the conditions specified in the ICH guidelines.

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyze them.[8]

-

Analysis: At each time point, test the samples for key quality attributes, including:

-

Appearance

-

Assay (potency)

-

Degradation products

-

-

Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. A significant change is typically defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for any other attribute.

Photostability Studies (ICH Q1B)

Photostability testing is an integral part of stress testing and is conducted to evaluate the effect of light on the drug substance. The ICH Q1B guideline provides the standard conditions for photostability testing.[15][16][17]

Experimental Protocol for Photostability

-

Sample Preparation: Place samples of this compound in chemically inert and transparent containers. Prepare a control sample protected from light (e.g., wrapped in aluminum foil).

-

Light Exposure: Expose the samples to a light source that produces both visible and UV output. The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Analysis: After exposure, compare the exposed samples to the light-protected control sample. The evaluation should include appearance, assay, and purity (degradation products).

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of products derived from this important chemical intermediate. The application of standardized methodologies, such as those described by the ICH, is paramount for regulatory acceptance and the successful translation of research findings into practical applications.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. This compound CAS#: 23204-36-6 [amp.chemicalbook.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. database.ich.org [database.ich.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. rjptonline.org [rjptonline.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. youtube.com [youtube.com]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

Synthesis and Purification of 3-Hydroxy-1,8-naphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 3-Hydroxy-1,8-naphthalic anhydride, a key intermediate in the development of various chemical entities, including fluorescent probes and potential therapeutic agents. The document details a primary synthetic methodology, purification protocols, and key characterization data.

Core Synthesis and Purification

The predominant and well-documented method for the synthesis of this compound proceeds through the diazotization of 5-Amino-1,8-naphthalic anhydride, followed by hydrolysis.

Experimental Protocol: Synthesis from 5-Amino-1,8-naphthalic Anhydride

This procedure involves the conversion of the amino group to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group.

Materials:

-

5-Amino-1,8-naphthalic anhydride

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Chloroform (CHCl₃) for recrystallization

Procedure:

-

A solution of sulfuric acid and water is prepared.

-

5-Amino-1,8-naphthalic anhydride is added to the aqueous sulfuric acid solution in a three-necked flask and the mixture is cooled to 0 °C.[1]

-

Sodium nitrite is slowly added to the cooled mixture, and the reaction is stirred at 0 °C for 1 hour to facilitate the formation of the diazonium salt.[1]

-

The reaction mixture is then gradually warmed to room temperature and subsequently heated to 120 °C for 12 hours to ensure complete hydrolysis of the diazonium salt.[1]

-

After the reaction is complete, the mixture is cooled to room temperature, and the crude product is collected by filtration.[1]

-

The collected solid is washed with water and dried.[1]

Purification Protocol: Recrystallization

The crude this compound is purified by recrystallization.

Procedure:

-

The crude product is dissolved in a minimal amount of hot chloroform.

-

The solution is allowed to cool, promoting the formation of crystals of the purified product.

-

The purified crystals are collected by filtration, washed with a small amount of cold chloroform, and dried.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Amino-1,8-naphthalic anhydride | [1] |

| Reagents | Sulfuric acid, Sodium nitrite, Water | [1] |

| Reaction Conditions | 0 °C (diazotization), 120 °C (hydrolysis) | [1] |

| Reaction Time | 1 hour (diazotization), 12 hours (hydrolysis) | [1] |

| Reported Yield | 90% | [1] |

| Purification Method | Recrystallization from chloroform | [1] |

| Purity (Commercial) | >98.0% |

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

| Property / Technique | Data |

| Molecular Formula | C₁₂H₆O₄ |

| Molecular Weight | 214.17 g/mol |

| CAS Number | 23204-36-6 |

| Melting Point | 281 °C |

| Appearance | Light yellow to yellow powder/crystal |

| ¹H NMR | Spectral data available[2] |

| ¹³C NMR | Spectral data available |

| FT-IR | Spectral data available |

| Mass Spectrometry | Spectral data available |

Specific spectral data such as chemical shifts and absorption peaks are available in specialized databases.

Alternative Synthetic Approaches

While the diazotization of 5-Amino-1,8-naphthalic anhydride is the most detailed route found, other precursors are utilized for the synthesis of substituted 1,8-naphthalic anhydride derivatives, suggesting potential alternative pathways to this compound. These include modifications of:

-

3-Nitro-1,8-naphthalic anhydride: This compound can be reduced to 3-amino-1,8-naphthalic anhydride, which then follows the primary synthetic route.

-

3-Bromo-1,8-naphthalic anhydride: Nucleophilic substitution of the bromide with a hydroxide source could potentially yield the desired product.

Visualizing the Workflow and Applications

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Derivatization into Biologically Active Naphthalimides

This compound is a valuable precursor for the synthesis of various naphthalimide derivatives, which have shown a range of biological activities, including as anticancer agents and fluorescent probes. The anhydride moiety readily reacts with primary amines to form the corresponding imides.

References

The Elusive Crystal Structure of 3-Hydroxy-1,8-naphthalic Anhydride: A Technical Overview

Researchers, scientists, and drug development professionals often rely on detailed structural information to understand molecular interactions and guide the design of new therapeutic agents. This technical guide addresses the current state of knowledge regarding the crystal structure of 3-Hydroxy-1,8-naphthalic anhydride. Despite a comprehensive search of crystallographic databases and the scientific literature, the specific single-crystal X-ray diffraction data for this compound is not publicly available at this time.

While the precise atomic coordinates and unit cell parameters for the title compound remain undetermined, this guide provides valuable context by summarizing its synthesis, and chemical properties, and presenting the known crystal structure of its parent compound, 1,8-naphthalic anhydride, as a comparative reference.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common route involves the diazotization of 3-amino-1,8-naphthalic anhydride followed by hydrolysis.

Experimental Protocol: A Representative Synthesis

A general procedure for the synthesis of this compound is as follows:

-

Diazotization: 3-amino-1,8-naphthalic anhydride is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then heated to induce hydrolysis, leading to the formation of this compound.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.

The workflow for this synthesis can be visualized as follows:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₆O₄ |

| Molecular Weight | 214.17 g/mol |

| Appearance | Light yellow to yellow crystalline powder |

| CAS Number | 23204-36-6 |

Crystal Structure of the Parent Compound: 1,8-Naphthalic Anhydride

In the absence of crystallographic data for this compound, an examination of the crystal structure of the parent molecule, 1,8-naphthalic anhydride, can provide insights into the likely packing and intermolecular interactions. The crystal structure of 1,8-naphthalic anhydride has been determined by X-ray diffraction.

The crystallographic data for a monoclinic polymorph of 1,8-naphthalic anhydride is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.845(3) |

| b (Å) | 17.734(12) |

| c (Å) | 12.872(9) |

| β (deg) | 95.58(6) |

| Volume (ų) | 873.1(11) |

| Z | 4 |

Potential Intermolecular Interactions

The presence of the hydroxyl group in this compound introduces the potential for strong intermolecular hydrogen bonding, which would significantly influence its crystal packing. These hydrogen bonds would likely form between the hydroxyl group of one molecule and a carbonyl oxygen of an adjacent molecule. This is in contrast to the parent 1,8-naphthalic anhydride, where the primary intermolecular forces are van der Waals interactions and π-π stacking of the aromatic rings.

A logical diagram illustrating the anticipated primary intermolecular interactions is shown below:

3-Hydroxy-1,8-naphthalic Anhydride: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-1,8-naphthalic anhydride, a key chemical intermediate in the synthesis of various bioactive compounds. This document details its chemical identifiers, physical properties, synthesis, and potential applications in drug discovery, with a focus on its derivatives.

Core Compound Identifiers and Properties

This compound is a stable, light yellow to yellow crystalline powder.[1] Key identification and physical property data are summarized in the tables below for easy reference.

| Identifier Type | Value |

| CAS Number | 23204-36-6[2][3][4] |

| Molecular Formula | C12H6O4[3] |

| Molecular Weight | 214.17 g/mol [3] |

| IUPAC Name | 5-Hydroxybenzo[de]isochromene-1,3-dione[3] |

| InChI | InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H[2] |

| InChIKey | FKVNZFAMXGMPOU-UHFFFAOYSA-N[2] |

| SMILES | C1=CC2=C3C(=C(C=C1)O)C(=O)OC(=O)C3=CC=C2[2] |

| PubChem CID | 598539[3] |

| Property | Value |

| Melting Point | 281 °C |

| Boiling Point | 509.4 °C at 760 mmHg |

| Appearance | Light yellow to yellow powder/crystal[1] |

| Purity | >98.0% (T)[1] |

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 5-amino-1,8-naphthalic anhydride followed by hydrolysis.

Experimental Protocol: Synthesis from 5-Amino-1,8-naphthalic Anhydride

This protocol is based on established chemical synthesis methods.

Materials:

-

5-Amino-1,8-naphthalic anhydride

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Chloroform (for recrystallization)

Procedure:

-

In a three-necked flask, suspend 8 mmol of 5-amino-1,8-naphthalic anhydride in 432 mL of an aqueous sulfuric acid solution (1:5 v/v H₂SO₄:H₂O).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 12 mmol of sodium nitrite while maintaining the temperature at 0 °C and stir continuously for 1 hour.

-

After 1 hour, gradually warm the reaction mixture to room temperature and then heat to 120 °C for 12 hours.

-

Cool the mixture to room temperature.

-

Filter the precipitate using a Kiriyama funnel and wash the filter cake with water.

-

Dry the crude product.

-

Recrystallize the crude product from chloroform to yield pure 5-hydroxybenzo[de]isochromene-1,3-dione (this compound).

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the chemical structure.[2][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3]

Potential in Drug Development: A Scaffold for Bioactive Derivatives

While this compound itself is primarily a chemical intermediate, its derivatives, particularly those based on the 1,8-naphthalimide scaffold, have demonstrated significant potential in medicinal chemistry. The anhydride can be readily converted to a variety of N-substituted naphthalimides, which have been investigated for a range of biological activities.

Synthetic Workflow for 1,8-Naphthalimide Derivatives

The general workflow for synthesizing and evaluating 1,8-naphthalimide derivatives from this compound is depicted below.

Caption: Synthetic and screening workflow for 1,8-naphthalimide derivatives.

Biological Activities of 1,8-Naphthalimide Derivatives

Derivatives of 1,8-naphthalic anhydride have been explored for various therapeutic applications, primarily due to their ability to interact with biological macromolecules.

-

Anticancer Activity: Many 1,8-naphthalimide derivatives exhibit potent anticancer properties. Their mechanisms of action are often attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

-

Fluorescent Probes for Cellular Imaging: The inherent fluorescent properties of the naphthalimide core make these compounds excellent candidates for developing fluorescent probes. These probes can be designed to selectively target and visualize specific cellular components or processes, such as lysosomes.

Generalized Mechanism of Action for Naphthalimide-Based Anticancer Agents

The following diagram illustrates the general mechanism by which many 1,8-naphthalimide derivatives exert their anticancer effects.

Caption: Generalized mechanism of action for naphthalimide anticancer agents.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of 1,8-naphthalimide derivatives. The demonstrated biological activities of these derivatives, particularly in the realm of anticancer research and cellular imaging, underscore the importance of this chemical scaffold. This guide provides foundational information to support further research and development of novel therapeutics and diagnostic tools based on the this compound core structure.

References

An In-depth Technical Guide to 3-Hydroxy-1,8-naphthalic anhydride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-1,8-naphthalic anhydride, a key chemical intermediate in the synthesis of fluorescent dyes, pigments, and pharmaceutical agents. The document details its discovery and historical context, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this guide presents spectroscopic data and outlines a key synthetic application in the development of fluorescent probes.

Introduction

This compound, with the CAS Number 23204-36-6, is a derivative of 1,8-naphthalic anhydride possessing a hydroxyl group on the naphthalene ring. This functional group significantly influences the molecule's chemical reactivity and photophysical properties, making it a valuable precursor in the development of specialized organic molecules. Its rigid, planar structure is a common feature in many intercalating agents and fluorescent compounds. This guide aims to provide a detailed resource for professionals working with this versatile compound.

Discovery and History

While the broader class of naphthalic anhydrides has been known since the 19th century, with the first synthesis of phthalic anhydride reported by Auguste Laurent in 1836, the specific history of this compound is less documented in readily available literature.[1] Its development is intrinsically linked to the advancements in dye and pigment chemistry, where substituted naphthalic anhydrides became crucial building blocks.

The primary route to this compound involves the diazotization of 3-amino-1,8-naphthalic anhydride followed by hydrolysis. This synthetic pathway suggests that the discovery and isolation of this compound likely occurred after the development of reliable methods for the synthesis and manipulation of its amino precursor. The synthesis of 1,8-naphthalimide, a related compound, from 1,8-naphthalic anhydride has been a known industrial process for many years, highlighting the long-standing interest in this class of compounds as intermediates.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and for the prediction of its behavior in different chemical environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23204-36-6 | [3][4] |

| Molecular Formula | C₁₂H₆O₄ | [3] |

| Molecular Weight | 214.17 g/mol | [3] |

| Melting Point | 281 °C | [5] |

| Boiling Point (Predicted) | 509.4 ± 33.0 °C | [5] |

| Density (Predicted) | 1.585 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in Dimethylformamide (DMF) | [5] |

| pKa (Predicted) | 7.93 ± 0.20 | [5] |

| Appearance | Light yellow to yellow powder/crystal |

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the diazotization of 3-amino-1,8-naphthalic anhydride (also known as 5-amino-benzo[de]isochromene-1,3-dione), followed by the hydrolysis of the resulting diazonium salt.

Synthesis of this compound from 3-Amino-1,8-naphthalic anhydride

Materials:

-

5-Amino-benzo[de]isochromene-1,3-dione (3-amino-1,8-naphthalic anhydride)

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Chloroform (for recrystallization)

Procedure: [6]

-

In a three-necked flask, prepare an aqueous solution of sulfuric acid (e.g., a 1:5 volume ratio of sulfuric acid to water).

-

Suspend the 5-amino-benzo[de]isochromene-1,3-dione in the sulfuric acid solution.

-

Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite in water to the cooled suspension. Maintain the temperature at 0 °C and continue stirring for 1 hour to ensure the complete formation of the diazonium salt.

-

After 1 hour, gradually warm the reaction mixture to room temperature.

-

Heat the mixture to 120 °C and maintain this temperature for 12 hours to facilitate the hydrolysis of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate using a Kiriyama funnel.

-

Wash the filter cake thoroughly with water and dry it.

-

Recrystallize the crude product from chloroform to obtain pure this compound.

A reported yield for this reaction is approximately 90%.[6]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides information on the aromatic protons of the naphthalene ring system and the hydroxyl proton.[7]

-

¹³C NMR: The carbon-13 NMR spectrum shows the signals for the carbonyl carbons and the carbons of the aromatic rings.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretching) and the anhydride carbonyl groups (C=O stretching).[8][9]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The GC-MS data shows a molecular ion peak corresponding to the molecular weight of 214.17 g/mol .[3]

Applications in Drug Development and Research

This compound serves as a critical building block in the synthesis of more complex molecules with applications in research and drug development, particularly as fluorescent probes for cellular imaging. The hydroxyl group provides a convenient handle for further chemical modifications.

A common application is the synthesis of fluorescent probes for the detection of biologically relevant species. The following workflow illustrates the synthesis of a fluorescent probe from this compound.

Caption: Synthetic workflow for a fluorescent probe from this compound.

This diagram illustrates a common synthetic route where this compound is first converted to the corresponding naphthalimide by condensation with an amine. This intermediate is then reacted with a recognition moiety, such as 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl), to create a fluorescent probe. Such probes are designed to exhibit a change in their fluorescence properties upon reaction with a specific analyte, for example, hydrogen sulfide (H₂S), enabling its detection in biological systems like cells. Derivatives of 1,8-naphthalimide are well-suited for applications in cellular imaging due to their favorable photophysical properties.[10][11]

Conclusion

This compound is a foundational molecule in the field of organic synthesis, particularly for the creation of functional dyes and probes. While its specific discovery story is not prominently documented, its synthetic pathway and utility are well-established. The detailed physicochemical data and experimental protocols provided in this guide offer a valuable resource for researchers. The continued exploration of its derivatives in areas such as cellular imaging and drug development underscores the lasting importance of this versatile chemical intermediate.

References

- 1. This compound(23204-36-6) 13C NMR [m.chemicalbook.com]

- 2. US6372910B1 - Process for the manufacture of 1,8-naphthalimide - Google Patents [patents.google.com]

- 3. This compound | C12H6O4 | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 23204-36-6 [amp.chemicalbook.com]

- 5. This compound | 23204-36-6 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(23204-36-6) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(23204-36-6) IR Spectrum [chemicalbook.com]

- 9. This compound(23204-36-6) IR2 [m.chemicalbook.com]

- 10. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to 3-Hydroxy-1,8-naphthalic Anhydride for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Hydroxy-1,8-naphthalic anhydride. While direct theoretical studies on this specific molecule are not extensively published, this document leverages data from closely related naphthalic anhydride derivatives to establish a robust framework for future research. This guide will detail the common computational protocols, expected theoretical data, and the importance of such studies in the fields of drug development and materials science.

Introduction to this compound

This compound is a derivative of 1,8-naphthalic anhydride, a class of compounds known for their utility as fluorescent brightening agents, intermediates in the synthesis of dyes, and as a scaffold for various biologically active molecules. The introduction of a hydroxyl group at the 3-position is expected to modulate the electronic and photophysical properties of the naphthalic anhydride core, making it a molecule of significant interest for further investigation.

Computed Properties (from PubChem)[1]:

| Property | Value |

| Molecular Formula | C₁₂H₆O₄ |

| Molecular Weight | 214.17 g/mol |

| IUPAC Name | 7-hydroxy-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |

| CAS Number | 23204-36-6 |

Theoretical and Computational Methodologies

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound. These methods are crucial for understanding reaction mechanisms, predicting molecular behavior, and designing novel derivatives with desired properties.

Computational Workflow

A typical computational workflow for the theoretical investigation of this compound is outlined below. This workflow is based on methodologies reported for similar naphthalimide and naphthalic anhydride derivatives.[2]

Caption: A generalized workflow for the theoretical study of this compound.

Experimental Protocols

The following are detailed experimental protocols that are commonly employed in the theoretical study of naphthalic anhydride derivatives and are recommended for this compound.

Protocol 1: Ground State Geometry Optimization and Vibrational Frequency Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for such systems.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

-

Output: Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational frequencies with their corresponding IR intensities and Raman activities.

Protocol 2: Electronic Structure and Frontier Molecular Orbital Analysis

-

Software: As above.

-

Method: Utilize the results from the optimized geometry calculation.

-

Procedure:

-

Perform a Natural Bond Orbital (NBO) analysis to study the charge distribution and intramolecular interactions.

-

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transition properties and reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

-

-

Output: NBO charges, HOMO and LUMO energy levels, and their spatial distributions.

Protocol 3: Simulation of Electronic Absorption Spectra

-

Software: As above.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating excited state properties.

-

Procedure:

-

Using the ground state optimized geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.

-

A solvent model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the effect of a solvent environment on the absorption spectrum.

-

-

Output: A simulated UV-Vis absorption spectrum with the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions.

Predicted Theoretical Data

Based on studies of related naphthalic anhydride derivatives, the following tables summarize the expected ranges and types of quantitative data that would be obtained from a theoretical study of this compound.

Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Predicted Value (Å or °) |

| C-C (aromatic) | 1.37 - 1.42 Å |

| C-O (anhydride) | 1.38 - 1.42 Å |

| C=O (anhydride) | 1.19 - 1.22 Å |

| C-O-C (anhydride) | ~120 - 125° |

| O=C-O (anhydride) | ~118 - 122° |

| C-C-C (aromatic) | ~118 - 122° |

Table 2: Predicted Electronic Properties

| Property | Predicted Value/Information |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | 3.0 to 4.0 eV |

| Dipole Moment | 2.0 to 4.0 Debye |

| NBO Charge on Hydroxyl Oxygen | -0.6 to -0.8 e |

| NBO Charge on Carbonyl Carbons | +0.5 to +0.7 e |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | ~3500 - 3600 |

| C-H Stretch (aromatic) | ~3000 - 3100 |

| C=O Stretch (symmetric) | ~1750 - 1780 |

| C=O Stretch (asymmetric) | ~1700 - 1730 |

| C-O-C Stretch (anhydride) | ~1200 - 1250 |

| C-O Stretch (hydroxyl) | ~1150 - 1200 |

Table 4: Predicted Electronic Transitions (UV-Vis)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 350 - 400 | > 0.1 |

| S₀ → S₂ | 300 - 350 | > 0.2 |

| S₀ → S₃ | < 300 | Variable |

Molecular Structure and Interactions

The planarity of the naphthalic anhydride core is a key feature that influences its ability to intercalate with DNA, a property relevant to its potential use in anticancer agents. The hydroxyl group can participate in hydrogen bonding, which can significantly affect its interaction with biological macromolecules and its solubility.

Caption: Key molecular interactions of this compound.

Applications in Drug Development and Materials Science

Theoretical studies of this compound can provide valuable insights for several applications:

-

Drug Design: Understanding the molecule's 3D structure and electronic properties can aid in the design of new anticancer agents that intercalate with DNA or inhibit specific enzymes. Molecular docking studies, guided by accurate quantum chemical calculations, can predict the binding affinity of derivatives to biological targets.[3]

-

Fluorescent Probes: The photophysical properties, such as absorption and emission wavelengths, can be tuned by chemical modification. TD-DFT calculations can predict these properties, guiding the synthesis of novel fluorescent probes for bioimaging and sensing applications.

-

Organic Electronics: The HOMO-LUMO gap and charge transport properties are crucial for the development of organic semiconductors and light-emitting diodes (OLEDs). Theoretical calculations can help in screening potential candidates for these applications.

Conclusion

This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. By employing the detailed methodologies and considering the expected theoretical data presented, researchers can gain a deeper understanding of this molecule's properties. Such studies are essential for unlocking its full potential in drug discovery, materials science, and beyond. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data to provide a complete picture of this promising molecule.

References

- 1. This compound | C12H6O4 | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of 3-Hydroxy-1,8-naphthalic Anhydride Derivatives: A Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,8-naphthalic anhydride and its derivatives constitute a versatile class of compounds with significant applications in medicinal chemistry and materials science. Their rigid, planar structure and electron-deficient naphthalic anhydride core, coupled with the electron-donating hydroxyl group, give rise to unique photophysical properties and biological activities. These compounds are particularly notable for their use as fluorescent probes for the detection of various analytes and as potent anticancer agents. This document provides detailed synthetic protocols for this compound and its key derivatives, along with their applications in drug development and cellular imaging, supported by quantitative data and mechanistic insights.

I. Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically starts from the commercially available 3-nitro-1,8-naphthalic anhydride or through the diazotization of 3-amino-1,8-naphthalic anhydride. The hydroxyl group serves as a convenient handle for further functionalization, allowing for the introduction of various alkoxy and aminoalkoxy side chains to modulate the physicochemical and biological properties of the molecules.

A. Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the diazotization of 3-amino-1,8-naphthalic anhydride, which can be prepared from 3-nitro-1,8-naphthalic anhydride.

Protocol 1: Synthesis of this compound

Step 1: Reduction of 3-nitro-1,8-naphthalic anhydride to 3-amino-1,8-naphthalic anhydride A mixture of 3-nitro-1,8-naphthalic anhydride and a reducing agent such as tin(II) chloride in a suitable solvent like ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 3-amino-1,8-naphthalic anhydride, is isolated by filtration and purified.

Step 2: Diazotization of 3-amino-1,8-naphthalic anhydride and hydrolysis 3-amino-1,8-naphthalic anhydride is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to the cooled solution to form the diazonium salt. The reaction mixture is then heated to induce hydrolysis of the diazonium salt, yielding this compound. The product is collected by filtration, washed with water, and can be purified by recrystallization.

B. Synthesis of 3-Alkoxy-1,8-naphthalic Anhydride Derivatives

The hydroxyl group of this compound can be readily alkylated to produce a variety of 3-alkoxy derivatives. This modification is often used to tune the fluorescence properties and improve the cellular uptake of the compounds.

Protocol 2: General Procedure for the Synthesis of 3-Alkoxy-1,8-naphthalic Anhydride Derivatives

To a solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate is added. The appropriate alkyl halide (e.g., bromoethane, benzyl bromide) is then added, and the reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC). After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

C. Synthesis of N-substituted-3-amino-1,8-naphthalimide Derivatives

The anhydride moiety of 3-substituted-1,8-naphthalic anhydrides can be reacted with various primary amines to yield N-substituted imides. This is a crucial step in the synthesis of many biologically active naphthalimide derivatives.

Protocol 3: General Procedure for the Synthesis of N-substituted-3-amino-1,8-naphthalimide Derivatives from 3-nitro-1,8-naphthalic anhydride [1]

Step 1: Imidation of 3-nitro-1,8-naphthalic anhydride 3-nitro-1,8-naphthalic anhydride is reacted with a primary amine (e.g., methylamine, ethylamine) in a solvent like ethanol or 1,4-dioxane under reflux.[1] The resulting N-substituted-3-nitro-1,8-naphthalimide is isolated upon cooling and purified by recrystallization.

Step 2: Reduction of the nitro group The N-substituted-3-nitro-1,8-naphthalimide is then reduced to the corresponding N-substituted-3-amino-1,8-naphthalimide using a reducing agent such as sodium dithionite in an aqueous ethanol solution or catalytic hydrogenation with Pd/C and formic acid.[1][2] The product is isolated and purified by standard procedures.

II. Applications in Drug Development: Anticancer Agents

Derivatives of this compound, particularly the corresponding naphthalimides, have shown significant potential as anticancer agents. Their mechanism of action often involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.[3][4]

A. Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic core of the naphthalimide derivatives allows them to intercalate between the base pairs of DNA.[4][5] This interaction can distort the DNA double helix, interfering with DNA replication and transcription. Furthermore, many of these compounds can inhibit the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[3][6] By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives lead to the accumulation of double-strand breaks in the DNA, which triggers the apoptotic cell death pathway.[3]

Table 1: Anticancer Activity of Selected 3-Substituted Naphthalimide Derivatives

| Compound | Substitution at 3-position | Cancer Cell Line | IC50 (µM) | Reference |

| Mitonafide | -NO2 | Multiple | ~1.5 - 8.8 | [4] |

| Amonafide | -NH2 | Multiple | ~0.47 - 9.5 | [4] |

| Compound 9 | ortho-carborane | HepG2 | 3.10 | [6] |

| Compound 33 | ortho-carborane | HepG2 | 4.77 | [6] |

| Compound 35 | meta-carborane | HepG2 | ~9 | [6] |

| Compound 4a | 6-aminobenzothiazole | Colon | 3.715 | [7] |

| Compound 4b | 6-aminobenzothiazole | Lung | 3.890 | [7] |

B. Signaling Pathway: Induction of Apoptosis